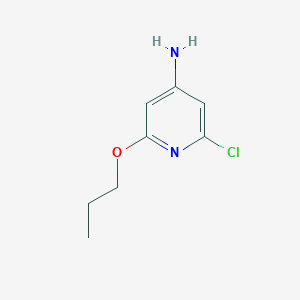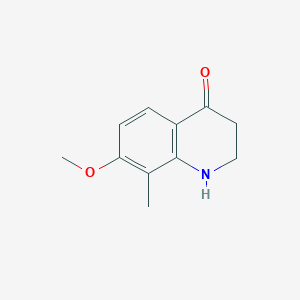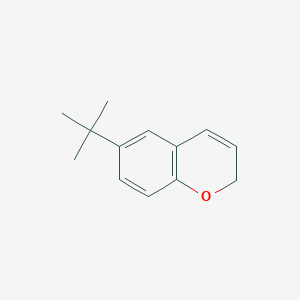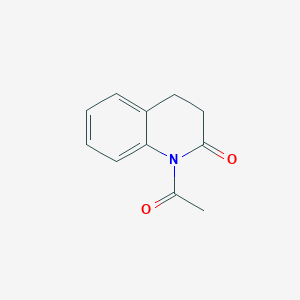
1-Methylnaphthalene-7-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylnaphthalene-7-boronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-7-boronic acid can be synthesized through several methods. One common approach involves the borylation of 1-methylnaphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as potassium acetate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 1-Methylnaphthalene-7-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Naphthalenes: Formed through substitution reactions.
科学的研究の応用
1-Methylnaphthalene-7-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in cancer therapy and other medical applications.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 1-methylnaphthalene-7-boronic acid primarily involves its ability to form reversible covalent bonds with various biological molecules. The boronic acid group can interact with diols and other Lewis bases, making it useful in molecular recognition and enzyme inhibition . In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .
類似化合物との比較
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
4-Methyl-1-naphthaleneboronic Acid: Similar structure but with the boronic acid group at a different position.
2-Naphthaleneboronic Acid: Similar naphthalene structure but with the boronic acid group at a different position.
Uniqueness: 1-Methylnaphthalene-7-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its position on the naphthalene ring can affect the electronic properties and steric interactions, making it distinct from other boronic acids .
特性
分子式 |
C11H11BO2 |
|---|---|
分子量 |
186.02 g/mol |
IUPAC名 |
(8-methylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C11H11BO2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7,13-14H,1H3 |
InChIキー |
KHHLPIYDVJIWGZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=CC=C2C=C1)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


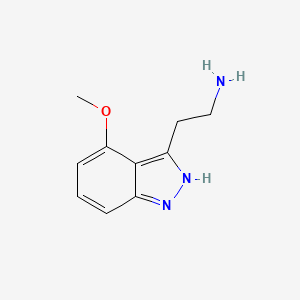



![(7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11905103.png)
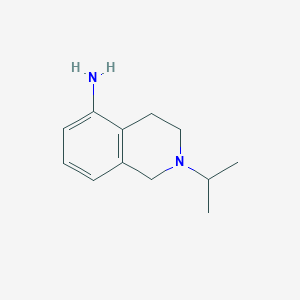


![1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11905116.png)
